Cas no 2228663-38-3 (3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal)

3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal structure
2228663-38-3 structure
Product name:3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal
CAS No:2228663-38-3
MF:C12H11FN2O
Molecular Weight:218.226946115494
CID:6058385
PubChem ID:165624551

3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal 化学的及び物理的性質

名前と識別子

    • 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal
    • EN300-1774107
    • 3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
    • 2228663-38-3
    • インチ: 1S/C12H11FN2O/c13-11-5-3-9(4-6-11)12-10(2-1-7-16)8-14-15-12/h3-8H,1-2H2,(H,14,15)
    • InChIKey: JVJNSDAIPYMWCO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=C(C=NN1)CCC=O

計算された属性

  • 精确分子量: 218.08554114g/mol
  • 同位素质量: 218.08554114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 45.8Ų

3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1774107-0.1g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
0.1g
$1131.0 2023-09-20
Enamine
EN300-1774107-5.0g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
5g
$3728.0 2023-06-03
Enamine
EN300-1774107-10.0g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
10g
$5528.0 2023-06-03
Enamine
EN300-1774107-1g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
1g
$1286.0 2023-09-20
Enamine
EN300-1774107-10g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
10g
$5528.0 2023-09-20
Enamine
EN300-1774107-0.5g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
0.5g
$1234.0 2023-09-20
Enamine
EN300-1774107-1.0g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
1g
$1286.0 2023-06-03
Enamine
EN300-1774107-0.05g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
0.05g
$1080.0 2023-09-20
Enamine
EN300-1774107-2.5g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
2.5g
$2520.0 2023-09-20
Enamine
EN300-1774107-0.25g
3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propanal
2228663-38-3
0.25g
$1183.0 2023-09-20

3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal 関連文献

3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanalに関する追加情報

3-3-(4-Fluorophenyl)-1H-pyrazol-4-ylpropanal (CAS No. 2228663-38-3): A Comprehensive Overview

3-3-(4-Fluorophenyl)-1H-pyrazol-4-ylpropanal (CAS No. 2228663-38-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal.

Chemical Structure and Properties

3-3-(4-Fluorophenyl)-1H-pyrazol-4-ylpropanal is a small molecule with a molecular formula of C15H12FNO2. The compound features a pyrazole ring substituted with a 4-fluorophenyl group and an aldehyde functional group. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its biological activity and reactivity. The aldehyde group provides a reactive site for further chemical modifications, making 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal a valuable intermediate in synthetic chemistry.

Synthesis Methods

The synthesis of 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal has been reported in several studies, highlighting various strategies to access this compound. One common approach involves the condensation of 4-fluoroacetophenone with hydrazine to form the corresponding hydrazone, followed by cyclization to generate the pyrazole ring. Subsequent oxidation of the resulting alcohol to an aldehyde yields the final product. Another method involves the reaction of 4-fluorobenzaldehyde with 1H-pyrazole in the presence of a suitable catalyst, such as copper(II) acetate or palladium(II) acetate.

Biological Activities and Applications

3-3-(4-Fluorophenyl)-1H-pyrazol-4-ylpropanal has shown promising biological activities in various preclinical studies. One notable application is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent research has demonstrated that this compound can selectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal has exhibited anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

In another study, 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal was evaluated for its neuroprotective effects in models of neurodegenerative diseases. The results indicated that this compound can protect neurons from oxidative damage and promote cell survival, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Directions

The promising preclinical findings associated with 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal have led to increased interest in advancing this compound into clinical trials. Several pharmaceutical companies are currently investigating its safety and efficacy in various disease models. Early-stage clinical trials are underway to evaluate its pharmacokinetic properties and determine optimal dosing regimens.

In addition to its direct therapeutic applications, 3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal serves as a valuable tool for understanding the molecular mechanisms underlying various diseases. Its ability to modulate specific biological pathways makes it an important probe for drug discovery and development efforts.

Conclusion

3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal (CAS No. 2228663-38-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and clinical applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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